molecular formula C11H12BrIN2O2 B8027808 8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide CAS No. 1951441-86-3

8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide

Cat. No.: B8027808
CAS No.: 1951441-86-3
M. Wt: 411.03 g/mol
InChI Key: BXSXCCURXYEBND-UHFFFAOYSA-N
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Description

This compound features an imidazo[1,2-a]pyridine core substituted with an iodine atom at position 8, a methyl group at position 6, and an ethyl ester at position 2, forming a hydrobromide salt. The hydrobromide salt enhances solubility in polar solvents, which is critical for pharmaceutical applications .

Properties

IUPAC Name

ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2.BrH/c1-3-16-11(15)9-6-14-5-7(2)4-8(12)10(14)13-9;/h4-6H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSXCCURXYEBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-86-3
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-iodo-6-methyl-, ethyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Medicinal Chemistry

8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit various biological activities, including:

  • Anticancer Properties : Some studies have shown that this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, derivatives have been tested against breast and lung cancer cell lines, demonstrating significant cytotoxic effects.
  • Antimicrobial Activity : The compound exhibits activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various reactions such as:

  • Nucleophilic Substitution : The iodine atom can be replaced by other nucleophiles, allowing the synthesis of diverse derivatives.
  • Coupling Reactions : It can participate in coupling reactions to form larger molecular frameworks useful in pharmaceuticals.

Biological Studies

Research into the biological interactions of this compound has revealed its potential role in modulating enzyme activity and receptor interactions. Studies have focused on:

  • Mechanism of Action : Investigations into how the compound interacts with specific enzymes or receptors can provide insights into its therapeutic potential.
  • Cellular Pathways : Understanding the pathways influenced by this compound can help elucidate its effects on cellular processes such as apoptosis and cell cycle regulation.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Anticancer ActivityInhibits proliferation in breast/lung cancer cell lines ,
Antimicrobial ActivityEffective against specific bacterial strains ,
Synthetic ApplicationsBuilding block for complex heterocycles ,
Mechanism StudiesModulates enzyme activity; influences cellular pathways ,

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer effects of imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines.

Case Study 2: Antimicrobial Activity

Research conducted at a pharmaceutical laboratory demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus. This finding suggests its potential application in developing new antimicrobial agents.

Mechanism of Action

The mechanism by which 8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key structural analogs differ in substituents at positions 6, 8, and the presence of salt forms. A comparison of substituent effects is outlined below:

Compound Position 6 Position 8 Salt Form Electronic Effects
8-Iodo-6-methyl-... hydrobromide (Target) Methyl Iodo Hydrobromide Iodo: Strong halogen bonding; Methyl: Electron-donating; Hydrobromide: Polar
Ethyl 8-bromo-6-methyl-... (CAS 847446-55-3) Methyl Bromo None Bromo: Moderate halogen bonding; Methyl: Electron-donating
Ethyl 6-bromo-8-fluoro-... (CAS 1260763-32-3) Bromo Fluoro None Fluoro: Electron-withdrawing; Bromo: Moderate halogen bonding
Ethyl 7-chloro-8-iodo-... (CAS 1331823-97-2) Chloro Iodo None Iodo: Halogen bonding; Chloro: Electron-withdrawing
Ethyl 8-chloro-6-(trifluoromethyl)-... Trifluoromethyl Chloro None Trifluoromethyl: Strong electron-withdrawing; Chloro: Electron-withdrawing
8-Amino-6-bromo-... (CAS 957120-39-7) Bromo Amino Hydrochloride Amino: Electron-donating, enhances solubility; Bromo: Halogen bonding

Key Observations :

  • Iodo vs.
  • Methyl vs. Trifluoromethyl : Methyl’s electron-donating nature contrasts with trifluoromethyl’s strong electron-withdrawing effect, altering electronic distribution and reactivity .
  • Salt Forms : Hydrobromide/hydrochloride salts improve aqueous solubility, critical for pharmacokinetics, while neutral esters (e.g., ethyl derivatives) favor lipophilicity .

Key Observations :

  • Continuous flow methods (e.g., ) achieve higher yields (up to 85%) compared to traditional reflux (52–65%) due to optimized reaction control and reduced side reactions.

Key Observations :

  • Halogen Effects : Iodo and bromo substituents are common in kinase inhibitors (e.g., CDK2) due to halogen bonding with protein backbones .
  • Polar Substituents: Amino and ester groups improve solubility and bioavailability, while nitro and trifluoromethyl groups enhance target specificity .

Physical and Crystallographic Properties

Crystal structures reveal planarity and intermolecular interactions:

Compound Planarity Hydrogen Bonding Impact on Solubility Reference
8-Amino-6-bromo-... Near-planar fused rings (deviation <0.03 Å) N–H⋯O and C–H⋯O bonds form 3D network Enhanced solubility due to H-bonding
Ethyl 5-methyl-... Planar rings (dihedral angle 1.4°) C–H⋯O and C–H⋯N bonds create trimeric units Moderate solubility, influenced by methyl
Target Compound Likely planar (based on analogs) Hydrobromide salt introduces ionic interactions High solubility in polar solvents

Key Observations :

  • Hydrobromide salt formation (target compound) significantly enhances aqueous solubility compared to neutral esters .
  • Planar structures with hydrogen-bonding networks (e.g., 8-amino derivatives) improve crystallinity and stability .

Biological Activity

8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is a compound belonging to the imidazopyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C11H11IN2O2
  • Molecular Weight : 288.04 g/mol
  • CAS Number : 1565827-85-1
  • Melting Point : 134-136 °C

Biological Activities

Imidazopyridine derivatives, including this compound, exhibit a broad spectrum of biological activities. The following table summarizes key pharmacological effects associated with this class of compounds:

Biological Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Demonstrates antibacterial and antifungal properties, effective against resistant strains.
Anti-inflammatory Inhibits pro-inflammatory cytokines and mediators, reducing inflammation in various models.
Anticonvulsant Shows potential in reducing seizure activity in animal models.
Analgesic Provides pain relief in inflammatory pain models.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can act on various receptors, potentially modulating neurotransmitter release or activity.
  • DNA Interaction : Some studies suggest that imidazopyridine derivatives can intercalate with DNA, disrupting replication in cancer cells.

Structure-Activity Relationship (SAR)

The structure of imidazopyridine derivatives significantly influences their biological activity. Key modifications that enhance efficacy include:

  • Iodination at Position 8 : Increases lipophilicity and enhances binding affinity to biological targets.
  • Methyl Substitution at Position 6 : Improves stability and bioavailability.

Research indicates that variations in substituents can lead to significant differences in potency and selectivity for specific biological pathways .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of several imidazopyridine derivatives, including this compound, against human cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant cytotoxicity .

Case Study 2: Anti-inflammatory Effects

In an animal model of acute inflammation, the compound demonstrated a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .

Preparation Methods

Cyclocondensation of 2-Amino-3-iodo-5-methylpyridine with Chloroacetaldehyde

The foundational step in synthesizing the imidazo[1,2-a]pyridine core involves cyclocondensation. 2-Amino-3-iodo-5-methylpyridine reacts with chloroacetaldehyde in a 1:1 molar ratio under reflux in a mixed ethanol-water solvent system. This reaction proceeds via nucleophilic attack of the amino group on the aldehyde, followed by intramolecular cyclization to form the bicyclic structure . Key parameters include:

ParameterConditionYieldReference
SolventEthanol:H<sub>2</sub>O (3:1)85%
Temperature80°C, 24 hours
WorkupNeutralization, extraction

The iodo substituent at position 8 is introduced via the starting material, eliminating the need for subsequent halogenation .

Esterification of the Carboxylic Acid Moiety

The carboxylic acid at position 2 is esterified using ethyl chloroformate under Schotten-Baumann conditions. This step typically employs a biphasic system with aqueous sodium bicarbonate and dichloromethane to facilitate rapid reaction and minimize hydrolysis .

ParameterConditionYieldReference
ReagentEthyl chloroformate78%
BaseNaHCO<sub>3</sub> (aq)
SolventCH<sub>2</sub>Cl<sub>2</sub>
Temperature0–5°C, 2 hours

Alternative methods using HBr gas in ethanol have been reported, simultaneously introducing the hydrobromide counterion during esterification .

Hydrobromide Salt Formation

The final hydrobromide salt is formed either via direct reaction with HBr or through counterion exchange. In one protocol, the free base is dissolved in anhydrous THF and treated with HBr (33% in acetic acid) at 0°C, yielding the hydrobromide salt after crystallization .

ParameterConditionYieldReference
ReagentHBr (gaseous) in THF92%
Temperature0°C, 1 hour
PurificationRecrystallization (MeOH/Et<sub>2</sub>O)

Alternative Multi-Component Strategies

Recent advances employ iodine-catalyzed, ultrasound-assisted reactions to streamline synthesis. A one-pot, three-component coupling of 2-aminopyridine derivatives , acetophenones , and dimedone in aqueous media achieves the imidazo[1,2-a]pyridine scaffold with embedded iodine .

ComponentRoleReference
2-Amino-5-methylpyridineCore heterocycle precursor
Iodine (20 mol%)Lewis acid catalyst
DimedoneCyclic diketone for ring expansion

This method reduces reaction time to 30–60 minutes under ultrasonication (40 kHz) and achieves yields up to 96% . Subsequent esterification and salt formation follow analogous steps.

Halogenation and Functional Group Interconversion

In cases where iodinated starting materials are unavailable, late-stage iodination using N-iodosuccinimide (NIS) in DMF at 60°C has been reported . However, this approach is less efficient (yield: 65–70%) due to competing side reactions .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield RangeReference
CyclocondensationHigh regioselectivityLong reaction time (24 h)78–85%
Multi-componentRapid, green solventsRequires specialized equipment85–96%
Late-stage iodinationFlexibility in substrate choiceLower yield65–70%

Critical Reaction Parameters

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance iodination but complicate purification . Ethanol-water mixtures optimize cyclocondensation .

  • Temperature Control : Exothermic steps (e.g., HBr addition) require rigorous cooling to prevent decomposition .

  • Catalyst Loading : Iodine (20 mol%) in multi-component reactions minimizes waste while maintaining efficiency .

Scalability and Industrial Considerations

Patent EP1539751B1 describes kilogram-scale production using methyl isobutyl ketone (MIBK) as a solvent for azotropic water removal, ensuring reproducibility . Phosphorus tribromide serves dual roles as a Lewis acid and bromide source, simplifying salt formation .

Analytical Characterization

Key spectroscopic data for the final compound:

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.72 (s, 1H, H-5), 7.98 (s, 1H, H-7), 4.32 (q, J = 7.1 Hz, 2H, OCH<sub>2</sub>), 2.51 (s, 3H, CH<sub>3</sub>), 1.34 (t, J = 7.1 Hz, 3H, CH<sub>3</sub>) .

  • HPLC Purity : ≥95% (C18 column, MeCN:H<sub>2</sub>O gradient) .

Q & A

Basic: What synthetic methodologies are applicable for preparing 8-iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide?

Answer:
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation of α-haloketones with aminopyridines. For the target compound, a modified approach from bromo-analogue syntheses is recommended:

  • Step 1: React 5-iodo-2,3-diaminopyridine with ethyl bromopyruvate in ethanol under reflux with NaHCO₃ as a base (similar to and ) .
  • Step 2: Introduce the methyl group at position 6 via Friedel-Crafts alkylation or directed ortho-metalation.
  • Step 3: Hydrobromide salt formation can be achieved by treating the free base with HBr in a polar solvent (e.g., ethanol).
    Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to improve yields (e.g., reports 53% purity, suggesting the need for chromatographic purification) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Orthogonal analytical methods are required:

  • ¹H/¹³C NMR: Assign peaks using DMSO-d₆ or CDCl₃ solvents. For example, and provide detailed δ values for methyl, ethyl ester, and aromatic protons .
  • HRMS (ESI): Confirm molecular weight (e.g., achieved a 550.0816 Da match for a bromo-analogue) .
  • IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and hydrobromide salt (N-H stretch, ~2500 cm⁻¹) .
  • X-ray Crystallography: Resolve molecular geometry and hydrogen-bonding patterns (as in for nitro-substituted derivatives) .

Advanced: How can reaction conditions be optimized to address low yields in the cyclocondensation step?

Answer:
Low yields (e.g., 52.6% in ) may arise from competing side reactions. Optimization strategies include:

  • Solvent Screening: Replace ethanol with DMF or acetonitrile to enhance solubility.
  • Catalyst Addition: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Temperature Control: Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Work-up Modifications: Implement pH-controlled extraction (as in , where KHCO₃ adjusted pH to 8) .

Advanced: How should researchers resolve conflicting purity data between NMR and HPLC analyses?

Answer:
Discrepancies may arise from residual solvents or diastereomers. Mitigation steps:

  • Quantitative NMR (qNMR): Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity .
  • HPLC Method Development: Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column (C18) for better resolution.
  • Elemental Analysis: Cross-validate with CHNS/O data to confirm stoichiometry.

Basic: What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?

Answer:
These compounds exhibit diverse bioactivities:

  • Antiviral/Antibacterial: highlights activity against CDK2 and protozoal targets .
  • CNS Modulation: Derivatives like zolpidem ( ) act as GABA-A receptor agonists .
  • Anti-inflammatory: Nitro- and bromo-substituted analogues show promise in reducing cytokine production ( ) .

Advanced: How can computational modeling guide SAR studies for this compound?

Answer:

  • Docking Studies: Use AutoDock Vina to predict binding to CDK2 (PDB: 1AQ1) or GABA-A receptors (PDB: 6X3T). employed similar strategies for HIF-1α inhibitors .
  • QSAR Modeling: Correlate substituent electronegativity (e.g., iodo vs. bromo) with bioactivity using Hammett constants.
  • DFT Calculations: Analyze frontier molecular orbitals to prioritize synthetic targets (as in for Hirshfeld surface analysis) .

Advanced: What strategies are effective in stabilizing hydrobromide salts during storage?

Answer:

  • Moisture Control: Store under inert gas (N₂/Ar) with desiccants (silica gel).
  • Temperature: Avoid >25°C; recommends "Non-Combustible Solids" storage .
  • Polymorph Screening: Use solvent-mediated crystallization (e.g., ethyl acetate/hexane) to isolate stable crystalline forms.

Basic: How can researchers validate the regioselectivity of iodination at position 8?

Answer:

  • Isotopic Labeling: Use ¹²⁵I to track incorporation via radio-TLC.
  • NOESY NMR: Confirm spatial proximity between iodine and methyl groups.
  • Single-Crystal XRD: Resolve atomic positions (as in for methyl-substituted derivatives) .

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